Methyl 3-((trimethylsilyl)oxy)-2-butenoate
CAS No.:
Cat. No.: VC13392114
Molecular Formula: C8H16O3Si
Molecular Weight: 188.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16O3Si |
|---|---|
| Molecular Weight | 188.30 g/mol |
| IUPAC Name | methyl (Z)-3-trimethylsilyloxybut-2-enoate |
| Standard InChI | InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6- |
| Standard InChI Key | OQNKCUVOGBTGDJ-SREVYHEPSA-N |
| Isomeric SMILES | C/C(=C/C(=O)OC)/O[Si](C)(C)C |
| SMILES | CC(=CC(=O)OC)O[Si](C)(C)C |
| Canonical SMILES | CC(=CC(=O)OC)O[Si](C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
Methyl 3-((trimethylsilyl)oxy)-2-butenoate is systematically named according to IUPAC guidelines as methyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate. Common synonyms include:
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Methyl 3-(trimethylsilyloxy)crotonate
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3-(Trimethylsilyloxy)-2-butenoic acid methyl ester
Molecular Structure and Bonding
The compound’s structure (Fig. 1) comprises:
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A crotonate backbone () with a TMS group () at the β-hydroxy position.
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Conjugation between the double bond and ester carbonyl, enhancing resonance stabilization.
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The silyl ether group imparts steric bulk and protects the enol oxygen from nucleophilic attack .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 188.296 g/mol | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Boiling Point | 178.6 ± 23.0 °C (760 mmHg) | |
| Flash Point | 63.9 ± 0.0 °C | |
| Molecular Formula |
Synthesis and Reaction Mechanisms
Catalytic Esterification with Ionic Liquids
A high-yield (97.8%) synthesis involves refluxing isoponic acid (52 g) and methanol (48 g) in the presence of the ionic liquid [MIMPS][HSO₄⁻] (0.1 mol) and a NiW/Al-CA catalyst (1.0 g) for 3 hours . The reaction proceeds via acid-catalyzed esterification, where the ionic liquid acts as both solvent and catalyst, enhancing reaction efficiency while adhering to green chemistry principles . Post-reaction, the product is isolated through neutralization with saturated Na₂CO₃, followed by distillation under reduced pressure .
Physical and Chemical Behavior
Thermal Stability and Volatility
The compound’s boiling point (178.6°C) and flash point (63.9°C) indicate moderate thermal stability, necessitating precautions during high-temperature reactions . Its density (0.9 g/cm³) classifies it as less dense than water, influencing solvent selection in biphasic systems .
Reactivity Profiles
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Nucleophilic Attack: The α,β-unsaturated ester undergoes Michael additions with amines or thiols.
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Silyl Ether Cleavage: Fluoride ions (e.g., TBAF) cleave the TMS group, regenerating the enol for further functionalization .
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Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding 3-hydroxy-2-butenoic acid derivatives .
Industrial and Research Applications
Pharmaceutical Intermediates
The TMS group serves as a protecting group for enolic hydroxyls during multistep syntheses. For example, it facilitates the production of β-keto esters used in anticoagulants and anti-inflammatory agents .
Polymer Science
Incorporating silicon into polymer backbones enhances thermal resistance. This compound’s dual functionality (ester and silyl ether) enables copolymerization with dienes or epoxides .
Green Chemistry Advancements
The use of recyclable ionic liquid catalysts reduces waste generation, aligning with sustainable manufacturing goals .
Comparative Analysis with Related Compounds
Methyl 3-[(Trimethylsilyl)oxy]butanoate (PubChem CID 560665)
This saturated analog (CAS 55590-74-4) lacks the conjugated double bond, reducing reactivity in Diels-Alder reactions. Its higher molecular weight (190.31 g/mol) and altered boiling point (unreported) highlight structural influences on properties .
Trimethylsilyl 3-Methyl-2-[(trimethylsilyl)oxy]-2-butenoate (NIST 55044-79-6)
The bis-TMS derivative exhibits increased steric hindrance, slowing nucleophilic substitution rates. Its molecular weight (260.48 g/mol) and stability at higher temperatures make it suitable for gas chromatography applications .
Future Directions and Research Gaps
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